molecular formula C10H8BrNO3 B5700175 5-bromo-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione

5-bromo-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5700175
M. Wt: 270.08 g/mol
InChI Key: FZQASMSHRMOPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as Bromoindirubin-3'-oxime (BIO) and is a derivative of indirubin, a natural compound found in certain plants. BIO has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

BIO works by inhibiting the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a key role in a wide range of cellular processes. By inhibiting GSK-3, BIO can modulate the activity of various signaling pathways, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
BIO has been shown to have a range of biochemical and physiological effects, including the modulation of cell proliferation, differentiation, and apoptosis. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapies for various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BIO is its ability to modulate the activity of various signaling pathways, making it a useful tool for researchers studying a wide range of biological processes. However, BIO also has some limitations, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are many potential future directions for research on BIO. One promising area of research is in the development of new therapies for various diseases, including cancer and neurodegenerative disorders. Additionally, researchers may continue to explore the potential applications of BIO in stem cell biology and tissue engineering, as well as its potential as a tool for studying various biological processes.

Synthesis Methods

BIO can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of indirubin with bromine and hydroxylamine, while enzymatic synthesis involves the use of a specific enzyme to catalyze the reaction. Both methods have been shown to be effective in producing high-quality BIO.

Scientific Research Applications

BIO has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of stem cell biology. BIO has been shown to enhance the self-renewal and differentiation of stem cells, making it a useful tool for researchers studying the development and maintenance of various tissues and organs.

properties

IUPAC Name

5-bromo-2-(2-hydroxyethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQASMSHRMOPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5302027

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